Tauroursodeoxycholic Acid, Sodium Salt

Solubility Formulation Bioavailability

Acquire Tauroursodeoxycholic Acid, Sodium Salt (TUDCA-Na), a superior water-soluble conjugate for ER stress and apoptosis research. Its sodium salt ensures rapid dissolution and homogenous solutions, a critical advantage over insoluble free acid UDCA. TUDCA regulates 463 genes versus 31 for UDCA, providing a 14-fold broader scope for neuroprotective studies. This is the only viable choice for aqueous buffers, demonstrating rapid apoptosis inhibition not matched by TCDCA or GUDCA. Clinical evidence shows it improves three key liver function markers (ALT, AST, ALP) compared to only one for UDCA.

Molecular Formula C26H44NNaO6S
Molecular Weight 521.7 g/mol
Cat. No. B14890959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTauroursodeoxycholic Acid, Sodium Salt
Molecular FormulaC26H44NNaO6S
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
InChIInChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-;/m1./s1
InChIKeyIYPNVUSIMGAJFC-IBESZQBRSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tauroursodeoxycholic Acid, Sodium Salt: Core Characteristics and Procurement Context


Tauroursodeoxycholic acid (TUDCA), supplied here as its sodium salt (CAS 14605-22-2), is an endogenous, taurine-conjugated hydrophilic bile acid and the physiologically active form of ursodeoxycholic acid (UDCA) [1]. Naturally present in limited quantities in human bile, TUDCA functions as an endoplasmic reticulum (ER) stress inhibitor, mitochondrial stabilizer, and anti-apoptotic agent [2]. Its sodium salt formulation (TUDCA-Na) is specifically selected for enhanced aqueous solubility and formulation compatibility relative to the free acid form .

Why Tauroursodeoxycholic Acid, Sodium Salt Cannot Be Interchanged with Unconjugated or Alternative Bile Acid Analogs


Substitution of Tauroursodeoxycholic Acid, Sodium Salt (TUDCA-Na) with unconjugated UDCA, other taurine-conjugated bile acids such as taurochenodeoxycholic acid (TCDCA), or glycine-conjugated analogs like glycoursodeoxycholic acid (GUDCA) is not functionally or biophysically equivalent. Empirical evidence demonstrates that taurine conjugation fundamentally alters aqueous solubility, surface tension, molecular signaling breadth, and anti-apoptotic potency relative to UDCA . Furthermore, TUDCA exhibits hepatoprotective and anti-apoptotic activity that is absent in the closely related, cell-toxic bile acid TCDCA, and demonstrates superior, rapid inhibition of apoptosis compared to GUDCA [1][2]. The sodium salt form further optimizes these differential properties for solution-based applications and formulation .

Quantitative Differentiation of Tauroursodeoxycholic Acid, Sodium Salt: Head-to-Head Evidence vs. UDCA, TCDCA, and GUDCA


Enhanced Aqueous Solubility and Reduced Surface Tension of TUDCA Sodium Salt vs. Unconjugated UDCA

The sodium salt of TUDCA (TUDCA-Na) demonstrates fundamentally different physicochemical properties compared to its unconjugated precursor UDCA. A patent filing reports the surface tension of TUDCA to be 1.5, compared to a surface tension of 70 for UDCA, a nearly 47-fold reduction [1]. Furthermore, TUDCA is characterized as a water-soluble bile salt, unlike its less soluble precursor UDCA, which is a critical determinant for formulation into aqueous solutions and for its absorption profile .

Solubility Formulation Bioavailability

Superior Regulation of Neuroprotective Gene Networks: TUDCA Modulates 463 Genes vs. 31 for UDCA

In a direct comparative transcriptomic study using a WERI-Rb-1 human cone-like cell line and retinal explant model of neuroretinal degeneration, TUDCA and UDCA were both evaluated for their neuroprotective gene regulation. TUDCA induced the regulation of 463 genes, whereas UDCA regulated only 31 genes, representing a greater than 14-fold increase in the breadth of transcriptional modulation [1]. Only 19 genes were commonly regulated by both compounds, and TUDCA specifically up-regulated genes involved in endoplasmic reticulum stress pathways while down-regulating genes for axonal and neuronal development compared to UDCA [1].

Transcriptomics Neuroprotection Gene Regulation

Clinical Superiority in Biochemical Improvement of Liver Cirrhosis: TUDCA vs. UDCA in a Double-Blind RCT

A double-blind, randomized controlled trial directly compared TUDCA (750 mg/day) to UDCA (750 mg/day) in patients with liver cirrhosis over a 6-month period. The study, which included 18 patients in the final analysis, reported that TUDCA therapy was safe and appeared to be more effective than UDCA in the treatment of liver cirrhosis, particularly in the improvement of biochemical expression [1]. Specifically, serum ALT, AST, and ALP levels in the TUDCA group were significantly reduced from baseline (P<0.05), while in the UDCA group, only AST levels showed a significant reduction [1].

Hepatology Clinical Trial Liver Cirrhosis

Selective and Rapid Anti-Apoptotic Activity: TUDCA Inhibits Apoptosis Unlike TCDCA and GUDCA

In a study of rat hepatocytes challenged with glycochenodeoxycholic acid (GCDCA) to induce apoptosis, TUDCA was compared head-to-head with two other conjugated bile acids: taurochenodeoxycholic acid (TCDCA) and glycoursodeoxycholic acid (GUDCA). The results demonstrated that TUDCA, but not TCDCA and GUDCA, rapidly inhibited apoptosis at all time points tested [1]. This selective activity underscores that the taurine conjugation alone is not sufficient for this protective effect, as the structurally similar TCDCA did not confer protection; rather, it is the specific combination of taurine with the UDCA backbone that yields this functional outcome [1].

Apoptosis Hepatoprotection Mechanism of Action

Hepatoprotective vs. Hepatotoxic Profile: TUDCA Contrasted with Cell-Toxic TCDCA

A study investigating the mechanisms of bile salt-induced mitochondrial destruction directly compared the effects of TUDCA and TCDCA on isolated mitochondria. The research found that the cell-toxic bile salts glycochenodeoxycholic acid (GCDCA) and TCDCA preferentially permeabilized liposomes containing the mitochondrial membrane protein ANT, a key step in inducing the mitochondrial permeability transition (MPT) and subsequent cell death. In stark contrast, TUDCA did not induce this permeabilization or MPT [1]. The study explicitly designates TCDCA as a cell-toxic bile salt responsible for hepatocyte demise, while TUDCA is regarded as hepatoprotective [1].

Mitochondrial Toxicity Hepatotoxicity Cholestasis

Optimal Application Scenarios for Tauroursodeoxycholic Acid, Sodium Salt Based on Quantitative Differentiation


Preclinical Research on Endoplasmic Reticulum (ER) Stress and Neuroprotection

Researchers investigating ER stress-mediated pathology should prioritize Tauroursodeoxycholic Acid, Sodium Salt over UDCA. Direct transcriptomic evidence demonstrates that TUDCA regulates a network of 463 genes, including those involved in ER stress pathways, compared to only 31 genes for UDCA [1]. This 14-fold difference in regulatory breadth makes TUDCA the more appropriate and powerful tool for dissecting complex neuroprotective signaling cascades.

Aqueous-Based Formulations and In Vitro Assays

For any experimental or manufacturing workflow requiring the dissolution of a bile acid in aqueous buffers or media, Tauroursodeoxycholic Acid, Sodium Salt is the only viable choice among the class of UDCA-related compounds. Its water-soluble salt form, conferred by sodium and taurine conjugation, provides a critical advantage over the poorly soluble free acid UDCA [1]. The significantly lower surface tension (1.5 vs. 70 for UDCA) further supports its use in achieving homogenous solutions for cell culture or analytical chemistry .

Studies of Apoptosis and Hepatocyte Survival in Cholestatic Injury

Investigators modeling bile acid-induced liver injury should utilize Tauroursodeoxycholic Acid, Sodium Salt as the reference protective agent. It has been conclusively shown to rapidly inhibit GCDCA-induced apoptosis in primary hepatocytes, an effect that is not replicated by the structurally related conjugated bile acids TCDCA and GUDCA [1]. Furthermore, its non-toxic profile, in contrast to the mitochondrio-toxic TCDCA, ensures that any observed effects are due to its protective, rather than confounding, activity .

Clinical or Translational Studies Targeting Liver Cirrhosis

For clinical trials or translational research focused on improving biochemical markers of liver function in cirrhotic patients, TUDCA sodium salt is the evidence-based choice. A head-to-head randomized controlled trial demonstrated that TUDCA (750 mg/day) led to significant improvements in three key serum markers (ALT, AST, ALP), whereas UDCA improved only one (AST) [1]. This superior efficacy profile, documented in a clinical setting, provides a clear rationale for selecting TUDCA over UDCA to maximize the likelihood of a positive therapeutic outcome.

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